molecular formula C7H13NO2 B12446362 3-methylpiperidine-2-carboxylic Acid

3-methylpiperidine-2-carboxylic Acid

Cat. No.: B12446362
M. Wt: 143.18 g/mol
InChI Key: BGYDRACYCBSXEE-UHFFFAOYSA-N
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Description

3-Methylpiperidine-2-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride . Another method involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its simplicity, moderate conditions, and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

3-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

BGYDRACYCBSXEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C(=O)O

Origin of Product

United States

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